molecular formula C15H13NO2 B3427720 N-(4-Hydroxyphenyl)cinnamamide CAS No. 616227-76-0

N-(4-Hydroxyphenyl)cinnamamide

Cat. No.: B3427720
CAS No.: 616227-76-0
M. Wt: 239.27 g/mol
InChI Key: WSRJZGPYPSPGLJ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxyphenyl)cinnamamide: is an organic compound that belongs to the class of cinnamamides. It is characterized by the presence of a cinnamamide moiety attached to a 4-hydroxyphenyl group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

N-(4-Hydroxyphenyl)cinnamamide, also known as Fenretinide , is a synthetic retinoid derivative. Retinoids are substances related to vitamin A . The primary targets of this compound are various human cancer cell lines . It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide inhibits the growth of several human cancer cell lines . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that the compound is involved in the induction of apoptosis , which is a biochemical pathway leading to programmed cell death. This process is crucial in preventing the proliferation of cancer cells.

Pharmacokinetics

It is known that fenretinide selectively accumulates in breast tissue , suggesting that it may have favorable distribution characteristics for the treatment of breast cancer. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . This leads to a reduction in the growth of these cells, thereby potentially inhibiting the progression of cancer.

Action Environment

Factors such as the reaction media and catalyst are known to be important in enzymatic reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Hydroxyphenyl)cinnamamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyaniline with cinnamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Another method involves the use of a three-component coupling reaction of arylaldehydes, amines, and Meldrum’s acid. This reaction proceeds under operationally simple conditions without the need for coupling reagents, oxidants, or catalysts .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Enzymatic catalysis using Lipozyme® TL IM has also been employed for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cinnamamide moiety to corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or amide group.

Scientific Research Applications

N-(4-Hydroxyphenyl)cinnamamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxyphenyl)cinnamamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a cinnamamide moiety with a 4-hydroxyphenyl group enhances its potential as an antioxidant and anti-inflammatory agent, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-11,17H,(H,16,18)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRJZGPYPSPGLJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245131
Record name (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616227-76-0, 3579-85-9
Record name (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616227-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxyphenyl)cinnamamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-hydroxyphenyl)cinnamamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxyphenyl)cinnamamide
Reactant of Route 2
Reactant of Route 2
N-(4-Hydroxyphenyl)cinnamamide
Reactant of Route 3
Reactant of Route 3
N-(4-Hydroxyphenyl)cinnamamide
Reactant of Route 4
Reactant of Route 4
N-(4-Hydroxyphenyl)cinnamamide
Reactant of Route 5
Reactant of Route 5
N-(4-Hydroxyphenyl)cinnamamide
Reactant of Route 6
Reactant of Route 6
N-(4-Hydroxyphenyl)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.